Ethane, 1,1-bis(ethylthio)-
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Overview
Description
Ethane, 1,1-bis(ethylthio)- is an organic compound with the molecular formula C₆H₁₄S₂ and a molecular weight of 150.305. It is also known by other names such as acetaldehyde diethyl mercaptal and formaldehyde diethylthioacetal . This compound is characterized by the presence of two ethylthio groups attached to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane, 1,1-bis(ethylthio)- can be synthesized through the reaction of acetaldehyde with ethanethiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the thioacetal .
Industrial Production Methods
Industrial production of ethane, 1,1-bis(ethylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1-bis(ethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions where the ethylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethane, 1,1-bis(ethylthio)- has several applications in scientific research:
Biology: It serves as a model compound for studying the behavior of thioacetal groups in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethane, 1,1-bis(ethylthio)- involves its ability to undergo various chemical transformations. The ethylthio groups can participate in redox reactions, nucleophilic substitutions, and other chemical processes. These reactions are facilitated by the presence of the sulfur atoms, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3,5-dithiaheptane
- 1,1-diethylthioethane
- Acetaldehyde bis(ethylthio)acetal
- Formaldehyde diethylthioacetal
Uniqueness
Ethane, 1,1-bis(ethylthio)- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. The presence of two ethylthio groups makes it a versatile reagent in organic synthesis, and its behavior in various chemical processes is distinct from other similar compounds .
Properties
CAS No. |
14252-42-7 |
---|---|
Molecular Formula |
C6H14S2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)ethane |
InChI |
InChI=1S/C6H14S2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
CIYDRAJJTMIKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)SCC |
Origin of Product |
United States |
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